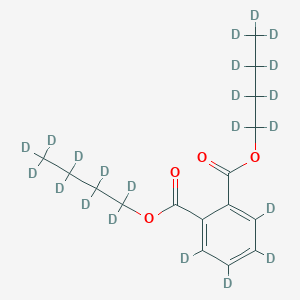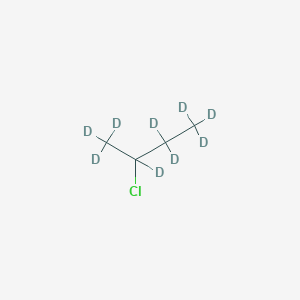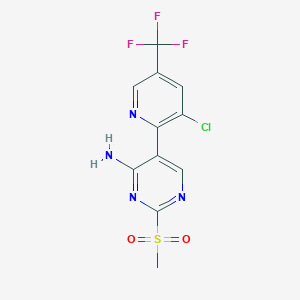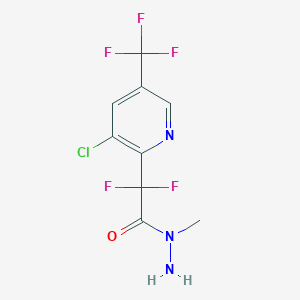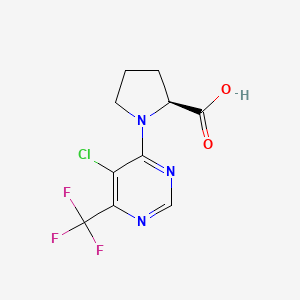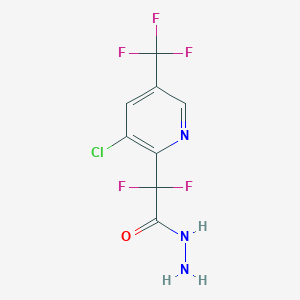
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide
Vue d'ensemble
Description
The compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted with a chloro group and a trifluoromethyl group at the 3rd and 5th positions, respectively . The compound also contains a difluoroacetohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of electronegative atoms like nitrogen, chlorine, and fluorine would likely result in regions of partial negative charge, while the carbon and hydrogen atoms would have regions of partial positive charge .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyridine ring might undergo electrophilic substitution reactions, while the difluoroacetohydrazide group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups and the overall molecular shape would affect its solubility, boiling point, melting point, and other properties .Applications De Recherche Scientifique
Synthesis and Intermediates in Chemical Production
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide, as a chemical compound, plays a significant role in the synthesis of various chemical products. It is a key intermediate in the production of pesticides, demonstrating the compound's relevance in agricultural chemistry. The synthesis processes of related pyridine derivatives, such as 2,3-Dichloro-5-trifluoromethyl pyridine, have been extensively studied, highlighting the importance of these compounds in the synthesis of agrochemicals. These processes are valuable for the development of new pesticides and contribute to advancements in agricultural productivity and pest control (Lu Xin-xin, 2006; Li Zheng-xiong, 2004).
Role in Pharmaceutical and Biochemical Research
This compound's derivatives have been explored for their potential in pharmaceutical and biochemical applications. For instance, novel series of pyridine derivatives bearing biologically active moieties have been synthesized, using similar compounds as key intermediates. These derivatives have shown promising results in anticancer activity, highlighting the compound's potential in medicinal chemistry and drug development. The synthesis of these derivatives involves intricate chemical reactions, showcasing the compound's versatility and its role in creating new therapeutic agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2020).
Antimicrobial and Antioxidant Properties
Research has also delved into the synthesis of compounds with antimicrobial and antioxidant properties, using related pyridine derivatives. These studies contribute to the understanding of how such compounds can be utilized to combat microbial infections and oxidative stress, further extending their application beyond traditional chemical synthesis into the realms of healthcare and disease prevention. The development of compounds with these properties could lead to new treatments for infectious diseases and conditions associated with oxidative stress (H. Bonacorso et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF5N3O/c9-4-1-3(8(12,13)14)2-16-5(4)7(10,11)6(18)17-15/h1-2H,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWDSKONRIXMDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C(=O)NN)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



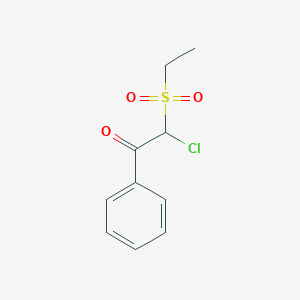
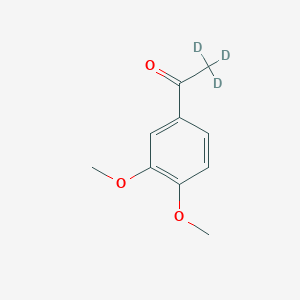
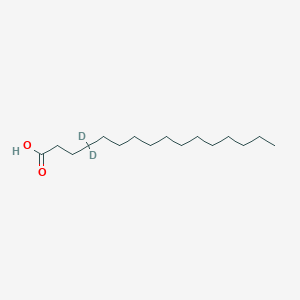
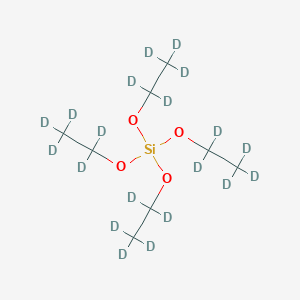
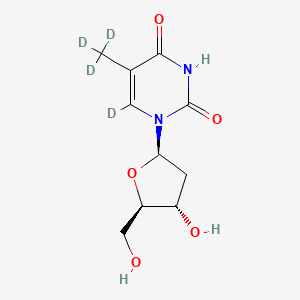
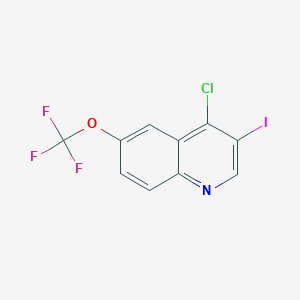
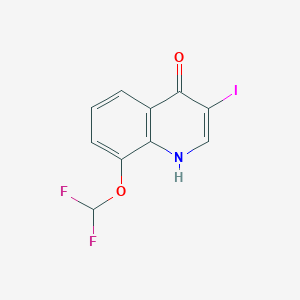
![3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol](/img/structure/B1436278.png)
